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Compound of Interest

Compound Name: Fmoc-Phe-OH-d5

Cat. No.: B613609 Get Quote

This technical guide provides comprehensive information on Fmoc-Phe-OH-d5, a deuterated

derivative of Fmoc-protected phenylalanine. It is intended for researchers, scientists, and

professionals in drug development and proteomics who utilize stable isotope-labeled amino

acids in their work. This document covers the key chemical properties, detailed experimental

protocols for its application in solid-phase peptide synthesis, and a visual representation of the

synthesis workflow.

Core Compound Data: Fmoc-Phe-OH-d5
Fmoc-Phe-OH-d5, specifically Fmoc-L-Phenylalanine-(ring-d5), is a stable isotope-labeled

amino acid commonly used as a building block in the synthesis of isotope-labeled peptides.

These peptides are critical tools in quantitative proteomics, serving as internal standards for

mass spectrometry-based analyses.[1] The deuterium labeling on the phenyl ring provides a

distinct mass shift without significantly altering the chemical properties of the amino acid,

ensuring its behavior mimics the unlabeled counterpart during synthesis and analysis.

The key quantitative data for Fmoc-Phe-OH-(ring-d5) are summarized in the table below.
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Property Value References

CAS Number 225918-67-2 [1][2][3]

Molecular Weight 392.46 g/mol [1][3][4]

Molecular Formula C₂₄H₁₆D₅NO₄ [2][3][4]

Synonyms
Fmoc-L-phenylalanine-(ring-

d5), Fmoc-[ring-D5]Phe-OH
[1][2]

Chemical Purity ≥98% [1][2]

Experimental Protocols: Application in Fmoc Solid-
Phase Peptide Synthesis (SPPS)
Fmoc-Phe-OH-d5 is primarily used in the Fmoc/tBu strategy of solid-phase peptide synthesis

(SPPS).[5] The following protocols outline the standard steps for incorporating this labeled

amino acid into a growing peptide chain attached to a solid support resin.

Resin Preparation and Swelling
The first step is the selection and preparation of the solid support. The choice of resin depends

on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid

or Rink Amide resin for a C-terminal amide).[1]

Procedure:

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane

(DCM), to swell the resin.[2]

Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal

reaction conditions.[2]

After swelling, drain the solvent from the reaction vessel.
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Fmoc Deprotection
The N-terminal Fmoc protecting group on the resin-bound amino acid must be removed to

expose the free amine for the next coupling step. This is achieved using a mild base.[4][6]

Procedure:

Add a 20% solution of piperidine in DMF to the swelled resin.[2][7]

Allow the reaction to proceed for 5-20 minutes at room temperature. The process can be

repeated once to ensure complete deprotection.

Drain the piperidine solution.

Thoroughly wash the resin with DMF to remove residual piperidine and the

dibenzofulvene-piperidine adduct.[6][7]

Amino Acid Coupling
In this step, Fmoc-Phe-OH-d5 is activated and coupled to the newly exposed N-terminal amine

of the growing peptide chain.

Procedure:

In a separate vial, dissolve Fmoc-Phe-OH-d5 (typically 3-5 equivalents relative to the

resin loading) and an activating agent in DMF. Common activating agents include

HBTU/HOBt with a base like DIPEA, or DIC/HOBt.[8]

Stir the activation mixture for several minutes.

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

After the reaction is complete, drain the coupling solution.

Wash the peptide-resin thoroughly with DMF and IPA to remove any unreacted reagents.
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These deprotection and coupling steps (2 and 3) are repeated cyclically for each subsequent

amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support

resin, and any remaining acid-labile side-chain protecting groups are removed simultaneously.

Procedure:

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5%

water, and 2.5% Triisopropylsilane (TIS).[1] TIS acts as a scavenger to prevent side

reactions.

Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-3

hours at room temperature.[1][9]

Filter the resin to collect the cleavage solution containing the peptide.

Precipitate the crude peptide by adding a large volume of cold diethyl ether.

Isolate the precipitated peptide by centrifugation and decantation.

The crude peptide can then be purified using techniques such as reverse-phase HPLC.

Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis

(SPPS) process, which is the primary application for Fmoc-Phe-OH-d5.
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Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b613609#fmoc-phe-oh-d5-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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